Cas no 1562905-32-1 (2-Amino-n'-hydroxypentanimidamide)

2-Amino-N'-hydroxypentanimidamide is a versatile organic compound characterized by its functional groups, including an amino and a hydroxylamine moiety. This structure lends itself to applications in coordination chemistry, where it can act as a chelating ligand for metal ions. Its reactivity also makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds. The compound's stability under standard conditions and solubility in common organic solvents enhance its utility in laboratory settings. Researchers may find it useful for developing pharmaceuticals, agrochemicals, or specialized materials due to its ability to participate in condensation and nucleophilic addition reactions.
2-Amino-n'-hydroxypentanimidamide structure
1562905-32-1 structure
商品名:2-Amino-n'-hydroxypentanimidamide
CAS番号:1562905-32-1
MF:C5H13N3O
メガワット:131.176220655441
CID:5738766
PubChem ID:64981652

2-Amino-n'-hydroxypentanimidamide 化学的及び物理的性質

名前と識別子

    • 2-amino-N'-hydroxypentanimidamide
    • 1562905-32-1
    • EN300-1291268
    • Pentanimidamide, 2-amino-N-hydroxy-
    • 2-Amino-n'-hydroxypentanimidamide
    • インチ: 1S/C5H13N3O/c1-2-3-4(6)5(7)8-9/h4,9H,2-3,6H2,1H3,(H2,7,8)
    • InChIKey: XRCMFMLCQBUXJB-UHFFFAOYSA-N
    • ほほえんだ: O/N=C(/C(CCC)N)\N

計算された属性

  • せいみつぶんしりょう: 131.105862047g/mol
  • どういたいしつりょう: 131.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 102
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

  • 密度みつど: 1.22±0.1 g/cm3(Predicted)
  • ふってん: 215.7±42.0 °C(Predicted)
  • 酸性度係数(pKa): 16.16±0.50(Predicted)

2-Amino-n'-hydroxypentanimidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1291268-250mg
2-amino-N'-hydroxypentanimidamide
1562905-32-1
250mg
$513.0 2023-09-30
Enamine
EN300-1291268-500mg
2-amino-N'-hydroxypentanimidamide
1562905-32-1
500mg
$535.0 2023-09-30
Enamine
EN300-1291268-100mg
2-amino-N'-hydroxypentanimidamide
1562905-32-1
100mg
$490.0 2023-09-30
Enamine
EN300-1291268-1000mg
2-amino-N'-hydroxypentanimidamide
1562905-32-1
1000mg
$557.0 2023-09-30
Enamine
EN300-1291268-2500mg
2-amino-N'-hydroxypentanimidamide
1562905-32-1
2500mg
$1089.0 2023-09-30
Enamine
EN300-1291268-1.0g
2-amino-N'-hydroxypentanimidamide
1562905-32-1
1g
$0.0 2023-06-06
Enamine
EN300-1291268-5000mg
2-amino-N'-hydroxypentanimidamide
1562905-32-1
5000mg
$1614.0 2023-09-30
Enamine
EN300-1291268-10000mg
2-amino-N'-hydroxypentanimidamide
1562905-32-1
10000mg
$2393.0 2023-09-30
Enamine
EN300-1291268-50mg
2-amino-N'-hydroxypentanimidamide
1562905-32-1
50mg
$468.0 2023-09-30

2-Amino-n'-hydroxypentanimidamide 関連文献

2-Amino-n'-hydroxypentanimidamideに関する追加情報

Introduction to 2-Amino-n'-hydroxypentanimidamide (CAS No. 1562905-32-1)

2-Amino-n'-hydroxypentanimidamide is a compound with the CAS registry number 1562905-32-1, which is a unique identifier assigned by the Chemical Abstracts Service to this specific chemical substance. This compound belongs to the class of imidamides, which are organic compounds containing an imide functional group. The structure of 2-Amino-n'-hydroxypentanimidamide consists of a pentane chain with an amino group at position 2 and a hydroxy group attached to the imide nitrogen. Its molecular formula is C5H11N3O, and it has a molecular weight of approximately 137.17 g/mol.

Recent studies have highlighted the potential of imidamide derivatives like 2-Amino-n'-hydroxypentanimidamide in various biological and chemical applications. For instance, researchers have explored their role in drug design, particularly in the development of bioactive molecules with potential therapeutic effects. The presence of both amino and hydroxy groups in the molecule makes it versatile for participating in hydrogen bonding, which is crucial for interactions in biological systems.

The synthesis of 2-Amino-n'-hydroxypentanimidamide typically involves multi-step organic reactions, including amide bond formation and subsequent functionalization. One common approach is the reaction of pentanedinitrile with appropriate amines under controlled conditions to form the imide intermediate, followed by hydroxylation to introduce the hydroxy group. This compound can also be derived from other imidamides through selective substitution or reduction reactions.

In terms of physical properties, 2-Amino-n'-hydroxypentanimidamide is a white crystalline solid with a melting point around 180°C. It is sparingly soluble in water but exhibits better solubility in polar organic solvents such as ethanol and acetonitrile. These properties make it suitable for use in various laboratory settings, including chromatographic separations and spectroscopic analyses.

From an application standpoint, imidamides like 2-Amino-n'-hydroxypentanimidamide are being investigated for their potential in materials science. For example, they can serve as precursors for the synthesis of high-performance polymers or as additives in coatings and adhesives due to their ability to form strong intermolecular hydrogen bonds. Additionally, their reactivity towards nucleophilic attack makes them valuable intermediates in organic synthesis.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of imidamides, providing deeper insights into their behavior under different conditions. These studies have revealed that 2-Amino-n'-hydroxypentanimidamide exhibits unique electronic properties that could be harnessed for applications in optoelectronics or catalysis.

In summary, 2-Amino-n'-hydroxypentanimidamide (CAS No. 1562905-32-1) is a versatile compound with promising applications across multiple disciplines. Its chemical structure, synthesis methods, physical properties, and potential uses make it an interesting subject for further research and development.

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